3-cyclopropyl-1-methyl-1H-pyrazole
Description
Overview of 1H-Pyrazole Chemistry and its Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net This fundamental structure is aromatic and can be represented by tautomeric forms. pharmajournal.net The pyrazole (B372694) ring is a robust scaffold, resistant to oxidation and reduction, yet amenable to functionalization through various reactions like halogenation and nitration. globalresearchonline.net The presence of two nitrogen atoms influences the electron density of the ring, making the C4 position susceptible to electrophilic attack. pharmajournal.net
The synthesis of pyrazole derivatives is a well-established field, with the primary method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.gov Other synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions, which offer efficient pathways to structurally diverse pyrazoles. nih.govmdpi.com Over the years, numerous advancements have been made, including the use of transition-metal catalysts, photoredox reactions, and environmentally friendly one-pot syntheses. mdpi.com
Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and agrochemicals. researchgate.netglobalresearchonline.net The pyrazole nucleus is a key component in numerous established pharmaceutical agents. nih.gov This has spurred continuous research into the synthesis and biological evaluation of novel pyrazole-containing molecules. nih.gov
Structural Significance of the 3-Cyclopropyl-1-methyl-1H-pyrazole Moiety
The cyclopropyl (B3062369) group is a small, strained ring that has gained increasing attention in medicinal chemistry. nih.gov Its unique structural and electronic properties, such as shorter and stronger C-C and C-H bonds and enhanced π-character, can confer several advantageous attributes to a molecule. nih.govacs.org The incorporation of a cyclopropyl moiety can:
Enhance Potency and Reduce Off-Target Effects: The rigid, three-dimensional nature of the cyclopropyl ring can introduce conformational constraints, leading to a more favorable binding to target receptors. acs.orgiris-biotech.de
Increase Metabolic Stability: The C-H bonds of a cyclopropyl group have a high dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. iris-biotech.dehyphadiscovery.com
Modulate Physicochemical Properties: It can influence properties like lipophilicity and pKa, which are crucial for a compound's pharmacokinetic profile. acs.orgiris-biotech.de
The combination of these structural elements in this compound creates a unique chemical entity with a specific three-dimensional shape and electronic distribution, making it an interesting candidate for further investigation in various research fields.
Current Research Landscape and Future Perspectives
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader context of cyclopropyl-substituted and N-methylated pyrazoles provides a strong indication of its potential research applications.
Current Research Focus: Research on similar structures is prominent in the field of medicinal chemistry. For instance, diaryl-pyrazole-3-carboxamides containing a cyclopropyl group have been investigated as potent antagonists for the cannabinoid type 1 (CB1) receptor. researchgate.net The synthesis of various functionalized pyrazoles, including those with cyclopropyl moieties, is a continuous area of exploration, often employing multicomponent reactions to generate libraries of compounds for screening. evitachem.com The development of efficient synthetic methods for pyrazole derivatives, including those with specific substitutions like the cyclopropyl and methyl groups, remains an active area of academic and industrial research. mdpi.com
Future Perspectives: The future of pyrazole chemistry is geared towards the development of more efficient, selective, and sustainable synthetic methodologies. nih.gov There is a growing interest in creating complex, functionalized pyrazole derivatives for applications in materials science and as molecular probes. mdpi.com Given the advantageous properties conferred by the cyclopropyl group, it is anticipated that the exploration of molecules like this compound and its analogues will continue, particularly in the search for novel therapeutic agents. As synthetic methods become more sophisticated, the targeted synthesis of such specifically substituted pyrazoles will become more accessible, paving the way for detailed investigations into their biological activities and other potential applications. The versatility of the pyrazole scaffold, combined with the unique attributes of the cyclopropyl ring, suggests a promising future for this class of compounds in various scientific disciplines. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-5-4-7(8-9)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCCNZAJZZHXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632712 | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053163-67-9 | |
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Cyclopropyl 1 Methyl 1h Pyrazole and Its Functionalized Derivatives
Foundational Strategies for Pyrazole (B372694) Ring Construction
The construction of the pyrazole ring is a cornerstone of synthesizing 3-cyclopropyl-1-methyl-1H-pyrazole. The most common and versatile methods involve the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. mdpi.commdpi.comnih.gov This approach allows for the direct incorporation of desired substituents onto the pyrazole core by selecting appropriately functionalized starting materials.
A primary and widely used method for pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives. mdpi.comnih.gov Variations of this method, such as the Knorr condensation, provide a reliable route to pyrazole formation. acs.org For instance, the reaction of a 1,3-diketone with hydrazine hydrate (B1144303) can yield the corresponding pyrazole. ijpsjournal.com The regioselectivity of this reaction, which determines the final substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com
Another significant strategy is the use of α,β-unsaturated carbonyl compounds as the 1,3-dielectrophilic partner. nih.gov These substrates react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov Furthermore, multicomponent reactions have emerged as efficient and atom-economical methods for constructing polysubstituted pyrazoles in a single step. nih.gov
The [3+2] cycloaddition reaction between a diazo compound and an alkyne also represents a powerful tool for pyrazole synthesis, offering a different disconnection approach to the pyrazole ring. mdpi.com
Regioselective Introduction of Cyclopropyl (B3062369) and Methyl Substituents
The precise placement of the cyclopropyl and methyl groups on the pyrazole ring is critical for the desired properties of the final compound. This requires careful consideration of regioselectivity during the synthesis.
Cyclopropylation Reactions for Pyrazole Scaffolds
The introduction of a cyclopropyl group at the C3 position of the pyrazole ring can be achieved by utilizing a starting material that already contains this moiety. For example, a cyclopropyl-containing 1,3-dicarbonyl compound can be reacted with a methylhydrazine to directly install the cyclopropyl group at the desired position.
Alternatively, cyclopropylation of a pre-formed pyrazole ring can be considered, although this is a less common approach for this specific target. More direct methods often involve the use of cyclopropyl-containing building blocks in the initial ring-forming reaction. For instance, the synthesis of related cyclopropyl-containing pyrazoles has been achieved through the Suzuki-Miyaura cross-coupling of a boronate-substituted cyclopropane (B1198618) with a halogenated pyrazole. acs.org
N-Methylation Techniques in Pyrazole Synthesis
The N-methylation of pyrazoles presents a regioselectivity challenge due to the presence of two reactive nitrogen atoms. acs.org The reaction of a 3-substituted pyrazole with a methylating agent can lead to a mixture of N1 and N2 isomers. However, several strategies have been developed to achieve selective N-methylation.
One approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov These reagents can significantly improve the selectivity of N-alkylation, favoring the less sterically hindered nitrogen atom. acs.org Subsequent protodesilylation yields the desired N-methyl pyrazole with high regioselectivity. acs.org
The choice of base and reaction conditions can also influence the regiochemical outcome of N-methylation. nih.gov For instance, the methylation of a pyrazole using methyl iodide in the presence of a base like potassium carbonate can lead to a specific isomer, and altering the conditions may favor the formation of the other isomer. nih.gov In some cases, the N-methyl group is introduced early in the synthetic sequence by using methylhydrazine as the nucleophile in the initial cyclocondensation reaction. nih.gov This approach directly establishes the N1-methyl substitution pattern.
Synthetic Routes to Key Functionalized Derivatives of this compound
Functionalized derivatives of this compound, particularly those with carboxylic acid, ester, and carboxaldehyde groups, are valuable intermediates in the synthesis of more complex molecules.
Synthesis of Carboxylic Acid and Ester Derivatives
The synthesis of this compound-5-carboxylic acid and its corresponding esters can be achieved through several routes. One common method involves the cyclization of a cyclopropyl-containing ketoester, such as ethyl 2-cyclopropyl-2,4-dioxobutanoate, with methylhydrazine. This directly yields the corresponding ethyl ester of the pyrazole carboxylic acid. Subsequent hydrolysis of the ester group provides the desired carboxylic acid.
An alternative strategy involves the direct synthesis of the methyl ester intermediate. This can be followed by hydrolysis to obtain the carboxylic acid. The synthesis of related pyrazole carboxylic acid esters has also been reported through the reaction of ethyl 2,4-dioxo-4-phenylbutanoates with hydrazine hydrate, followed by refluxing in acetic acid. ijpsjournal.com
| Starting Material | Reagent(s) | Product |
| Cyclopropyl Hydrazine, Ethyl Acetoacetate (B1235776) | 1. Cyclization 2. Hydrolysis | This compound-5-carboxylic acid |
| Ethyl 2-cyclopropyl-2,4-dioxobutanoate | Methylhydrazine | Ethyl this compound-5-carboxylate |
| Methyl this compound-5-carboxylate | Hydrolysis | This compound-5-carboxylic acid |
Synthesis of Carboxaldehyde Derivatives
The introduction of a carboxaldehyde group at the C5 position of the pyrazole ring is often accomplished using the Vilsmeier-Haack reaction. arkat-usa.orgumich.edu This reaction typically involves treating the N-substituted pyrazole with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). arkat-usa.orgumich.edu For instance, 1-phenyl-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole can be formylated at the 4-position using this method. arkat-usa.org A similar approach can be envisioned for the synthesis of this compound-5-carboxaldehyde.
The Vilsmeier-Haack reaction has been successfully employed for the synthesis of various pyrazole-4-carbaldehydes. umich.edu For example, the reaction of hydrazones with the Vilsmeier reagent (POCl3/DMF) can yield 1,3-diaryl-1H-pyrazole-4-carbaldehydes. umich.edu This highlights the versatility of this reaction for introducing a formyl group onto the pyrazole ring.
| Starting Material | Reagent(s) | Product |
| This compound | POCl3, DMF | This compound-5-carboxaldehyde arkat-usa.orgumich.edu |
| N-Alkylpyrazoles | Vilsmeier-Haack reagent | N-Alkylpyrazole-4-carbaldehydes umich.edu |
Synthesis of Aminopyrazole Derivatives
The introduction of an amino group to the this compound scaffold is a crucial transformation, as the resulting aminopyrazole derivatives serve as versatile building blocks for further elaboration. A notable example is the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. nih.gov These compounds have been synthesized and evaluated for their antimicrobial activities. The general synthetic route involves the preparation of the core aminopyrazole, followed by acylation or other modifications of the amino group to generate a library of derivatives. nih.gov The structure of a related compound, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, has been confirmed through various analytical techniques. uni.lu
Table 1: Representative Aminopyrazole Derivatives and their Characteristics
| Compound Name | Molecular Formula | Key Characteristics | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Varies | Synthesized for antimicrobial activity screening. | nih.gov |
| 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | Building block for further derivatization. | uni.lu |
Derivatization via Substitution on Pyrazole Ring (e.g., Chloromethylation)
Direct functionalization of the pyrazole ring allows for the introduction of various substituents, expanding the chemical space of accessible derivatives. One such derivatization is chloromethylation. For instance, 3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole has been synthesized, demonstrating the feasibility of introducing a reactive chloromethyl group. sigmaaldrich.com This functional group can serve as a handle for subsequent nucleophilic substitution reactions, enabling the attachment of a wide range of moieties. Other functionalizations include the introduction of a carbonyl chloride group, as seen in this compound-5-carbonyl chloride, which is a valuable intermediate for amide and ester synthesis. epa.gov Furthermore, the synthesis of this compound-5-carbaldehyde provides an aldehyde functionality that can be used in various condensation and reductive amination reactions. uni.lu
Table 2: Examples of Derivatization on the Pyrazole Ring
| Derivative Name | Molecular Formula | Functional Group Introduced | Reference |
| 3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole | C9H13ClN2 | Chloromethyl | sigmaaldrich.com |
| This compound-5-carbonyl chloride | Not specified | Carbonyl chloride | epa.gov |
| This compound-5-carbaldehyde | C8H10N2O | Aldehyde | uni.lu |
Synthesis of Pyrazole-Fused Heterocyclic Systems (e.g., Naphthyridines, Quinoxalines)
The fusion of the pyrazole ring with other heterocyclic systems leads to the formation of complex polycyclic structures with potentially unique biological activities.
Naphthyridines: A method has been developed for the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.gov This involves the reaction of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones with hydrazine hydrate, leading to the formation of the pyrazole ring fused to the naphthyridine core. nih.gov This approach provides an efficient route to novel naphthyridine derivatives. nih.gov
Quinoxalines: The synthesis of pyrazolo[3,4-b]quinoxalines can be achieved through the intramolecular cyclization of N-alkyl quaternary salts of 2-quinoxaline-2-carboxaldehyde hydrazones. researchgate.net This method provides good yields of the desired fused heterocyclic system. Another approach involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid to produce an intermediate aldehyde, which can then be used to construct the quinoline (B57606) ring. mdpi.com Furthermore, 1,2,3-triazolo[1,5-a]quinoxalines have been synthesized from 1-azido-2-isocyanoarenes in a one-pot reaction. mdpi.com
Table 3: Synthetic Approaches to Pyrazole-Fused Heterocycles
| Fused System | Synthetic Strategy | Starting Materials | Reference |
| Pyrazolo-Naphthyridine | Cyclisation of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones with hydrazine hydrate. | 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones, Hydrazine hydrate | nih.gov |
| Pyrazolo-Quinoxaline | Intramolecular cyclization of N-alkyl quaternary salts of 2-quinoxaline-2-carboxaldehyde hydrazones. | 2-quinoxaline-2-carboxaldehyde hydrazones | researchgate.net |
| Pyrazolo-Quinoxaline | Reduction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile followed by cyclization. | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | mdpi.com |
| Triazolo-Quinoxaline | One-pot synthesis from 1-azido-2-isocyanoarenes. | 1-azido-2-isocyanoarenes | mdpi.com |
Advanced Synthetic Protocols and Process Optimization
Microwave-assisted synthesis has also been employed to accelerate reactions, such as in the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. nih.gov Process optimization often involves exploring different catalysts and reaction conditions to enhance yields and purity. For instance, nano-ZnO has been used as an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in excellent yield. nih.gov
Furthermore, flow chemistry has been utilized for the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, enabling the synthesis of a variety of functionalized building blocks. enamine.net These advanced methods contribute to the rapid and efficient generation of diverse pyrazole derivatives for various applications.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of the Cyclopropyl (B3062369) Group on Bioactivity and Selectivity
The cyclopropyl group at the C3-position of the pyrazole (B372694) ring significantly influences the biological activity and selectivity of the resulting compounds, primarily through its unique steric and electronic properties. This small, rigid ring system can explore and fit into specific hydrophobic pockets within target proteins, which larger or more flexible alkyl groups cannot. nih.gov
In the context of kinase inhibitors, the introduction of a cyclopropyl group has shown varied but significant effects. For instance, in a series of 3-aminopyrazole-based inhibitors targeting the PCTAIRE family of kinases (such as CDK16), compounds bearing a C5-cyclopropyl moiety (structurally analogous to a C3-cyclopropyl group in other naming conventions) demonstrated excellent cellular activity. nih.gov These derivatives achieved high potency, with EC50 values in the nanomolar range. nih.gov However, this modification also led to a higher number of potential off-targets, suggesting that while the cyclopropyl group enhances binding to the primary target, it may also facilitate interactions with other kinases. nih.gov In a separate study on different kinase inhibitors, a C3-cyclopropyl substituent was found to be less optimal for activity than a cyclobutyl group but superior to hydrogen, methyl, isopropyl, cyclopentyl, or phenyl groups, highlighting the nuanced and target-dependent role of this substituent. nih.gov
The rigidity of the cyclopropyl ring helps to lock the molecule in a specific conformation, reducing the entropic penalty upon binding to a receptor. This pre-organization can lead to higher binding affinity. Furthermore, the cyclopropyl group can participate in favorable van der Waals interactions and can act as a "hydrophobic anchor" within the active site of an enzyme. Its unique electronic nature, with partial sp2 character, can also influence interactions with nearby amino acid residues. The precise impact of the cyclopropyl group is highly dependent on the specific topology of the target's binding site, making it a valuable but context-specific tool in molecular design. researchgate.net
Contribution of N1-Methyl Substitution to Molecular Interactions and Biological Potency
The substitution at the N1 position of the pyrazole ring is a critical determinant of a molecule's biological profile, and the N1-methyl group is a common and impactful choice. acs.org The presence and nature of the N1-substituent can profoundly affect a compound's potency, selectivity, and pharmacokinetic properties by influencing its binding mode, solubility, and metabolic stability. nih.gov
Selective methylation at the N1 position is a recognized synthetic challenge, as methylation can often occur at the adjacent N2 position, leading to regioisomers with different biological activities. acs.org Achieving high selectivity for N1-methylation is crucial because the N1-substituent often plays a key role in orienting the molecule within the target's active site. acs.orgnih.gov In many kinase inhibitors, for example, the N1-substituent extends into a region of the ATP-binding pocket where it can form important interactions or, conversely, create steric clashes that prevent binding to off-target kinases. nih.gov
The N1-methyl group, specifically, offers several advantages:
Blocks Hydrogen Bonding: It caps (B75204) a potential hydrogen bond donor site (the N-H of an unsubstituted pyrazole), which can be crucial for fine-tuning binding interactions. This prevents unwanted hydrogen bonds that might decrease selectivity.
Enhances Hydrophobicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can enhance membrane permeability and cell-based activity.
Improves Metabolic Stability: N-methylation can block metabolic pathways that might otherwise lead to rapid degradation of the compound, thus improving its in vivo half-life. nih.gov
Structure-Activity Profiles of Key 3-Cyclopropyl-1-methyl-1H-pyrazole-Derived Agents
The combination of a C3-cyclopropyl group and an N1-methyl group creates a versatile scaffold that has been explored in various classes of bioactive compounds. The SAR for each class reveals how this specific substitution pattern contributes to the desired biological effect.
The this compound scaffold has proven particularly fruitful in the design of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer, making them important drug targets. nih.gov The pyrazole core acts as a stable, "privileged" scaffold that can mimic the hinge-binding interactions of the adenine (B156593) ring of ATP. nih.govnih.gov
In the development of selective inhibitors for the understudied PCTAIRE family kinase, CDK16, a series of 3-aminopyrazole (B16455) derivatives were synthesized. nih.gov The SAR study revealed that compounds incorporating a 5-cyclopropyl-1H-pyrazole moiety (analogous to the 3-cyclopropyl position) were highly potent. nih.gov
For example, compounds 11a–f which bear the cyclopropyl moiety on the pyrazole ring, demonstrated excellent cellular target engagement with EC50 values ranging from 33.0 to 124.0 nM in a NanoBRET assay for CDK16. nih.gov This indicates that the cyclopropyl group is well-tolerated and likely occupies a key hydrophobic pocket in the CDK16 active site, contributing significantly to binding affinity. nih.gov However, these compounds also showed a tendency to bind to other kinases, suggesting the cyclopropyl group's favorable interactions are not unique to CDK16. nih.gov Further modifications, such as adding a bulkier substituent on an attached pyrimidine (B1678525) ring or changing a linker, were not well tolerated and led to decreased potency against CDK16. nih.gov
| Compound | Modification from Lead | Target (Cellular Assay) | EC50 (nM) |
|---|---|---|---|
| Lead Compound (1) | N/A | CDK16 | 18.0 |
| 11a | Contains 5-cyclopropyl-1H-pyrazole | CDK16 | 33.0 |
| 11b | Contains 5-cyclopropyl-1H-pyrazole | CDK16 | 124.0 |
| 11c | Contains 5-cyclopropyl-1H-pyrazole | CDK16 | 47.0 |
While specific examples of antimicrobial agents based on the exact this compound scaffold are not extensively documented in readily available literature, the broader class of pyrazole derivatives is well-known for its antimicrobial activities. nih.govnih.gov SAR studies on various pyrazole analogues provide insights into the features that confer antibacterial and antifungal properties. nih.govtsijournals.com
Generally, the antimicrobial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and any attached moieties. researchgate.net Key SAR observations for antimicrobial pyrazoles include:
Lipophilicity: A balanced lipophilicity is often required for effective cell wall penetration. nih.gov The N1-methyl and C3-cyclopropyl groups both contribute to increased lipophilicity, which could be beneficial for antimicrobial activity.
Substituents at C3/C5: The C3 and C5 positions are frequently substituted with aryl or heteroaryl rings. The electronic nature of these rings (i.e., presence of electron-withdrawing or electron-donating groups) can drastically alter activity. tsijournals.com The cyclopropyl group at C3 provides a non-aromatic, sterically defined substituent that could offer a different interaction profile compared to typical aryl groups.
Substituents at N1: The N1 position is critical. In many series, substitution with a bulky group or a specific pharmacophore (like a thiazole (B1198619) or coumarin) enhances activity. nih.govnih.gov The N1-methyl group provides a simple, small alkyl substituent, which would need to be optimal for the specific target enzyme, such as DNA gyrase or other essential bacterial proteins. nih.gov
| Position on Pyrazole Ring | Favorable Substituents for Antimicrobial Activity | Rationale |
|---|---|---|
| N1 | Aryl, Heteroaryl, specific pharmacophores (e.g., thiazole) nih.gov | Crucial for target interaction and can modulate spectrum of activity. |
| C3 | Aryl groups (often with halogens), other alkyl/cycloalkyl groups tsijournals.com | Significant impact on overall reactivity and binding. researchgate.net |
| C4 | Halogens, nitro, or cyano groups | Can modulate electronic properties and provide additional binding interactions. |
| C5 | Aryl or substituted aryl groups | Often involved in key hydrophobic or π-stacking interactions. |
The this compound scaffold, with its defined steric and electronic features, represents a unique combination that could be optimized for antimicrobial activity through further substitution at other positions.
Benzoylpyrazole (B3032486) herbicides are a significant class of agrochemicals that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net The general structure consists of a benzoyl group attached to a pyrazole ring. The SAR for this class is well-established.
Key SAR findings for benzoylpyrazole herbicides include:
Pyrazole Substituents: Small alkyl substituents on the pyrazole ring are generally preferred. researchgate.net While studies often mention methyl or ethyl, the compact and rigid nature of a cyclopropyl group fits this requirement and could be beneficial. The N1-methyl group is a common feature in this class.
Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring is critical for high herbicidal activity. Typically, a substituent is required at the C2-position (e.g., Cl or Me) and another at the C4-position, most commonly a sulfonyl group like SO2Me. researchgate.net
C3-Position of Pyrazole: This position has been shown to accommodate a wide range of functional groups, suggesting it may be oriented towards the solvent-exposed region of the HPPD active site. researchgate.net This makes the C3-cyclopropyl group a plausible substituent for maintaining or modulating herbicidal activity.
| Structural Region | Favorable Substituents for Herbicidal Activity | Rationale |
|---|---|---|
| Pyrazole Ring (N1, C5) | Small alkyl groups (e.g., methyl) | Optimal fit within the enzyme active site. |
| Pyrazole Ring (C3) | Tolerates a wide range of functional groups | Suggests orientation towards a less constrained region of the active site. |
| Benzoyl Ring (C2) | Cl, Me | Important for potency and spectrum of weed control. |
| Benzoyl Ring (C4) | SO2Me, other electron-withdrawing groups | Crucial for high levels of herbicidal activity. |
While no major commercial herbicide appears to use the exact this compound moiety, its structural features are consistent with the established SAR for this class, making it a viable scaffold for the design of new HPPD-inhibiting herbicides.
Rational Design Principles Based on SAR Elucidation
The SAR data gathered from studies on this compound and its analogues provide a clear foundation for the rational design of new bioactive molecules. frontiersin.orgmdpi.com The pyrazole ring serves as a versatile and metabolically stable scaffold whose biological activity can be precisely tuned through substitution. nih.govmdpi.com
Key principles for rational design based on this scaffold include:
Leveraging the Cyclopropyl Group for Selectivity and Potency: The C3-cyclopropyl group is a powerful tool for probing hydrophobic pockets. In kinase inhibitor design, it has been shown to enhance potency. nih.gov Future design efforts can focus on modifying other parts of the molecule to mitigate the off-target effects associated with this group, thereby improving selectivity while retaining high potency.
Strategic Use of the N1-Methyl Group: The N1-methyl group provides a stable, lipophilic anchor. In rational design, it can be considered the default choice for blocking a hydrogen-bond donor and improving cellular permeability. However, replacing it with other small alkyl groups or functionalized chains could be a strategy to explore different regions of a target's binding site or to modulate solubility and metabolic properties. nih.gov
Scaffold Hopping and Decoration: The this compound core can be "decorated" with various pharmacophores at other positions (e.g., C4 and C5) to direct it toward new biological targets. For instance, attaching moieties known to interact with antimicrobial or herbicidal targets to this core could yield novel compounds with improved properties.
Structure-Based Design: For targets where crystal structures are available (such as kinases), computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind. frontiersin.org This allows for the in silico design of modifications that enhance specific interactions (e.g., hydrogen bonds, van der Waals forces) and improve affinity and selectivity before undertaking synthetic work. nih.gov
By integrating these principles, medicinal and agrochemical chemists can efficiently navigate the chemical space around the this compound scaffold to develop next-generation inhibitors and modulators with superior performance.
Biological Activities and Therapeutic/agrochemical Potential
Anti-infective and Antimicrobial Spectrum of Activity
While research into the specific compound 3-cyclopropyl-1-methyl-1H-pyrazole is limited in this area, studies on closely related derivatives highlight the potential of the cyclopropyl-pyrazole scaffold as a source of new anti-infective agents.
Antibacterial Potency
A series of novel benzamides derived from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial effects. nih.gov Although this series features a different substitution at the N1 position of the pyrazole (B372694) ring, it retains the key 3-cyclopropyl moiety. Several of these compounds demonstrated notable activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds designated as 9d, 9g, and 9h in the study showed potent antimicrobial activity. nih.gov The bacteria tested included significant pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
Antifungal Efficacy and Fungicidal Applications
The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides was also tested for antifungal properties against several mycotoxic fungal strains. nih.gov The study revealed that compounds 9d, 9g, and 9h were also effective antifungal agents. nih.gov Their efficacy was evaluated against fungi such as Aspergillus flavus, Fusarium verticillioides, and Penicillium chrysogenum, indicating a broad spectrum of activity that could be relevant for both therapeutic and agrochemical applications. nih.gov
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs. nih.govasianpubs.org However, specific research investigating the anti-inflammatory or analgesic properties of this compound itself is not extensively documented in the current literature. Studies on other pyrazole derivatives, such as FR140423, have shown potent, selective inhibition of cyclooxygenase-2 (COX-2) and significant anti-inflammatory and analgesic effects, suggesting a potential avenue for future investigation of cyclopropyl-containing analogues. nih.govresearchgate.net
Antineoplastic and Cell Cycle Modulating Effects (Kinase Inhibition)
The most significant therapeutic potential for derivatives of 3-cyclopropyl-pyrazole has been identified in the field of oncology, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov
Specific Target Engagement and Cellular Potency (e.g., CDK16 Inhibition)
Research has identified derivatives of 3-amino-1H-pyrazole as potent kinase inhibitors, with a particular focus on the understudied PCTAIRE family member, CDK16. nih.gov CDK16 is implicated in several cancers, including breast and prostate cancer. nih.gov In a study aimed at developing selective CDK16 inhibitors, the introduction of a cyclopropyl (B3062369) group onto the pyrazole ring was found to significantly enhance binding to the kinase. nih.gov
A derivative, referred to as 43d , which incorporates a cyclopropyl-pyrazole core, emerged as a highly potent and selective inhibitor of CDK16. nih.gov This compound demonstrated high cellular potency against CDK16 with a half-maximal effective concentration (EC50) of 33 nM. nih.gov Further testing showed it was also potent against other members of the PCTAIRE and PFTAIRE kinase families. nih.gov
Mechanisms of Cell Cycle Arrest (e.g., G2/M Phase)
The inhibition of CDK16 by these cyclopropyl-pyrazole derivatives has a direct impact on cell cycle progression. The most potent inhibitors from this series, including compounds 21i , 42d , and 43d , were shown to induce an accumulation of cells in the G2/M phase of the cell cycle at concentrations of 1 µM, 5 µM, and 10 µM. nih.gov This G2/M arrest is a hallmark of CDK16 inhibition and is a key mechanism behind the compounds' anti-proliferative effects. nih.gov This contrasts with other CDK inhibitors like milciclib, which typically cause arrest in the G1 phase. nih.gov This distinct mechanism suggests a specific role for CDK16 in the G2/M transition and highlights the therapeutic potential of targeting this kinase with specifically designed pyrazole inhibitors. nih.gov
Herbicidal Properties and Crop Protection Applications
The this compound moiety is a key structural component in the development of modern herbicides. chemimpex.com Specific derivatives of this compound are utilized as intermediates in the synthesis of potent herbicidal agents designed for controlling weeds and other unwanted plants. For instance, 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol serves as an intermediate in the creation of herbicidal compositions. Similarly, this compound-4-carboxaldehyde is employed in formulating crop protection agents, contributing to the creation of novel and effective pesticides. chemimpex.com
Research has focused on developing pyrazole-based herbicides that are effective at low application rates and exhibit a wide spectrum of activity against various weed species. google.com The goal is to produce chemicals that can selectively control problematic weeds in major crops like rice, wheat, and soybeans, ensuring crop safety. google.comacs.org Studies have demonstrated that certain pyrazole derivatives can effectively control both annual and perennial weeds in paddy rice. acs.org
Molecular Mechanisms of Action: Enzyme Inhibition and Receptor Binding
The primary mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgnih.govacs.org HPPD is a crucial enzyme in the plant biochemical pathway responsible for plastoquinone (B1678516) and tocopherol biosynthesis. Inhibition of this enzyme disrupts this pathway, leading to a bleaching effect (loss of pigmentation) in susceptible plants, followed by necrosis and death. clockss.orgresearchgate.net
Pyrazole herbicides such as pyrazolate are often pro-herbicides, meaning they are converted into a more active form within the plant. acs.org For example, pyrazolate and pyrazoxyfen (B166693) are both metabolized into the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent inhibitor of the HPPD enzyme. acs.org The accumulation of phytoene, a precursor in the carotenoid biosynthesis pathway, is a characteristic effect observed in plants treated with these herbicides, indicating disruption of the pathway linked to HPPD activity. acs.org
Molecular docking studies have provided insights into the binding interactions between pyrazole inhibitors and the HPPD enzyme. These studies reveal that the compounds can form hydrophobic π-π interactions with key amino acid residues, such as Phenylalanine-360 (Phe360) and Phenylalanine-403 (Phe403), within the active site of the enzyme from Arabidopsis thaliana (AtHPPD). nih.govacs.org This strong binding affinity is responsible for the potent inhibitory effect. The pyrazole ring itself is a versatile scaffold that has been shown to be effective in the design of various enzyme inhibitors, including protein kinase inhibitors in other fields of study. mdpi.com
Comparative Bioactivity and Selectivity Advantages of Cyclopropyl-Methylated Pyrazoles
The inclusion of a cyclopropyl group on the pyrazole ring is noted for enhancing both reactivity and selectivity in herbicidal compounds. chemimpex.com Research into novel pyrazole derivatives has demonstrated significant advantages in both bioactivity and crop safety compared to existing commercial herbicides.
For example, certain newly synthesized pyrazole derivatives containing a benzoyl scaffold have shown superior inhibitory activity against AtHPPD when compared to established herbicides like topramezone (B166797) and mesotrione. nih.govacs.org The half-maximal inhibitory concentration (IC₅₀), a measure of inhibitor potency, highlights these differences.
Table 1: Comparative HPPD Inhibition
| Compound | IC₅₀ (μM) against AtHPPD | Source |
|---|---|---|
| Compound Z9 | 0.05 | nih.govacs.org |
| Topramezone | 1.33 | nih.govacs.org |
| Mesotrione | 1.76 | nih.govacs.org |
| Pyrazolate Metabolite | 0.013 | acs.org |
| Pyrazolate | 0.052 | acs.org |
| Pyrazoxyfen | 7.5 | acs.org |
This table showcases the superior in-vitro inhibitory potential of a novel pyrazole derivative (Compound Z9) and a pyrazolate metabolite compared to commercial herbicides.
Beyond their potent enzyme inhibition, these cyclopropyl-methylated pyrazole derivatives also exhibit significant advantages in terms of crop selectivity. In greenhouse trials, specific compounds demonstrated excellent post-emergence herbicidal activity against various weeds while showing high levels of safety for important crops such as maize, cotton, and wheat. nih.govacs.org This selectivity is a critical advantage in agricultural applications, allowing for effective weed control without damaging the desired crops.
Table 2: Crop Safety Profile of Novel Pyrazole Derivatives | Compound | Crop Injury Rate (%) | Source | | :--- | :--- | :--- | | | Maize | Cotton | Wheat | | | Compound Z5 | 0% | 0% | 10% | nih.govacs.org | | Compound Z15 | 10% | 0% | 10% | nih.govacs.org | | Compound Z20 | 10% | 10% | 0% | nih.govacs.org | | Compound Z21 | 0% | 0% | 0% | nih.govacs.org |
This table illustrates the high degree of safety observed for several novel pyrazole derivatives on different crops at a dosage of 150 g ai/ha.
Furthermore, some novel pyrazole derivatives have shown herbicidal activity profiles that are superior to other pyrazole-based herbicides like pyroxasulfone, particularly in post-emergence applications. nih.gov These findings underscore the potential of cyclopropyl-methylated pyrazoles as lead structures for the development of next-generation herbicides with improved efficacy and better crop safety profiles. nih.govacs.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound-4-carboxaldehyde |
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-ol |
| 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole |
| Huanbifucaotong |
| Mesotrione |
| Pyraflufen-ethyl |
| Pyrazolate |
| Pyrazoxyfen |
| Pyroxasulfone |
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-cyclopropyl-1-methyl-1H-pyrazole. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Detailed analysis of related pyrazole (B372694) structures provides insight into the expected spectral characteristics. For pyrazole derivatives, electrophilic substitution reactions typically happen at position 4. nih.gov The structures of novel pyrazole compounds are routinely confirmed by ¹H and ¹³C NMR. nih.govnih.govmdpi.comup.ac.za In the ¹H NMR spectrum, the chemical shifts of protons are influenced by their local electronic environment. The protons on the pyrazole ring, the N-methyl group, and the cyclopropyl (B3062369) group will appear as distinct signals. For instance, in related N-methyl pyrazole structures, the N-methyl protons typically appear as a singlet. mdpi.com The protons of the cyclopropyl group would exhibit complex splitting patterns due to geminal and vicinal coupling. The two protons on the pyrazole ring (at C4 and C5) would appear as doublets.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts for the carbons in the pyrazole ring, the N-methyl group, and the cyclopropyl group would be observed at characteristic positions. For example, studies on pyrazole derivatives show that the carbon atom at position 4 of the π-excessive pyrazole ring has a high electron density, influencing its chemical shift. mdpi.com
To achieve complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. mdpi.com
Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclopropyl group and the pyrazole ring.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons over two or three bonds. This is crucial for confirming the connectivity between the N-methyl group and the N1 position of the pyrazole ring, and between the cyclopropyl group and the C3 position. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): Can be used to confirm the spatial proximity of different groups, such as the closeness of the N-methyl protons to the pyrazole ring protons. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar pyrazole structures. Actual experimental values may vary.
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| N-CH₃ | ~3.7-3.9 (s) | ~35-40 |
| Pyrazole H-4 | ~6.0-6.2 (d) | ~105-110 |
| Pyrazole H-5 | ~7.2-7.4 (d) | ~128-132 |
| Cyclopropyl CH | ~1.7-1.9 (m) | ~10-15 |
| Cyclopropyl CH₂ | ~0.6-1.0 (m) | ~5-10 |
| Pyrazole C-3 | - | ~150-155 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures, as well as the detection of trace-level impurities. researchgate.netnist.gov
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺•) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides structural information. Studies on substituted pyrazoles show that fragmentation pathways often involve cleavages of the pyrazole ring and its substituents. researchgate.net For this compound, key fragmentation could include the loss of a methyl radical (•CH₃), loss of ethene (C₂H₄) from the cyclopropyl ring, or cleavage of the pyrazole ring itself.
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, which allows for the calculation of the elemental formula. mdpi.com GC-MS is particularly useful for analyzing volatile compounds like pyrazole derivatives. nist.govacs.org The technique separates components of a mixture based on their boiling points and interactions with the chromatographic column before they are detected by the mass spectrometer. This is valuable for quality control, confirming the absence of starting materials or by-products from the synthesis. Fast-GC methods coupled with high-resolution TOFMS can provide rapid and sensitive analysis of pyrazole compounds in complex matrices. jeol.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]⁺• | 122.08 | Molecular Ion |
| [M - CH₃]⁺ | 107.06 | Loss of a methyl group |
| [M - C₂H₄]⁺ | 94.05 | Loss of ethene from cyclopropyl ring |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment and quantification of this compound. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. youtube.com
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrazole derivatives. ijcpa.insielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com An acidic modifier, such as trifluoroacetic acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. ijcpa.in For mass spectrometry-compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.comsielc.com
UPLC, which utilizes smaller particle sizes in the column (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, better resolution, and lower solvent consumption. sielc.com The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized during method development. ijcpa.in Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. ijcpa.in Chiral HPLC methods have also been developed for separating enantiomers of pyrazole derivatives using polysaccharide-based chiral stationary phases. nih.govchromatographyonline.com
Table 3: Example HPLC/UPLC Conditions for Analysis of Pyrazole Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | ijcpa.in |
| Mobile Phase | Acetonitrile and Water (e.g., 90:10) or Methanol and 0.1% Trifluoroacetic Acid (e.g., 80:20) | ijcpa.inresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | ijcpa.inresearchgate.net |
| Detection | UV at ~206-237 nm | ijcpa.inresearchgate.net |
| Column Temperature | 25 °C | ijcpa.in |
Other Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation
In addition to the primary techniques of NMR, MS, and HPLC, other methods are used to provide supplementary data for the comprehensive characterization and purity confirmation of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of sample purity. nih.gov The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is a characteristic of the compound in that specific system.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govup.ac.za The spectrum of this compound would show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C=C and C=N bonds within the pyrazole ring, and C-N bonds.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. nih.gov Pyrazole derivatives, containing a conjugated system, absorb light in the UV region. A UV-Vis spectrum is useful for quantitative analysis and for choosing an appropriate detection wavelength for HPLC analysis.
Development and Validation of Analytical Methods for Detection and Quantification
For use in quality control or other regulated environments, analytical methods for the detection and quantification of this compound must be properly developed and validated. nih.govnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com This is typically performed according to guidelines from the International Council for Harmonisation (ICH). ijcpa.in
The key performance parameters evaluated during method validation include: ijcpa.indemarcheiso17025.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient close to 0.999 is typically desired. ijcpa.in
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcpa.in
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
A highly validated RP-HPLC method is often the goal for routine quantitative analysis and quality control of pyrazole derivatives. ijcpa.inresearchgate.net
Computational Chemistry and Cheminformatics Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-cyclopropyl-1-methyl-1H-pyrazole. eurasianjournals.com These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's reactivity in chemical reactions. researchgate.net
For pyrazole (B372694) derivatives, DFT calculations can predict various properties, including dipole moments, hyperpolarizability, and reactivity descriptors. rsc.org The pyrazole ring itself is an electron-rich heterocyclic system. nih.gov Generally, in the pyrazole ring, electrophilic substitution reactions are favored at the C4 position, while nucleophilic attacks tend to occur at the C3 and C5 positions. mdpi.com The presence of substituents, such as the cyclopropyl (B3062369) and methyl groups in this compound, significantly influences the electron distribution and, consequently, the reactivity of the ring. mdpi.commdpi.com For instance, electron-donating groups can increase the basicity of the pyrazole ring. mdpi.com Theoretical calculations have shown that for 3(5)-substituted pyrazoles, electron-donating groups favor a C3 configuration and can influence intramolecular proton transfer. nih.gov
| Position | General Reactivity | Influencing Factors |
|---|---|---|
| C3 | Susceptible to nucleophilic attack | Presence of electron-withdrawing groups enhances reactivity. Can be deprotonated by strong bases, potentially leading to ring opening. nih.gov |
| C4 | Favored site for electrophilic substitution | Electron-donating substituents can further activate this position. |
| C5 | Susceptible to nucleophilic attack | Similar to the C3 position, reactivity is influenced by substituents. |
| N1 (pyrrole-like) | Acidic proton, can be deprotonated | Substitution at this position, as in this compound, removes this acidity. |
| N2 (pyridine-like) | Basic, can be protonated | The lone pair of electrons is available for reaction with electrophiles. youtube.com |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein receptor or enzyme. nih.govresearchgate.net These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. eurasianjournals.com
The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets with high affinity. nih.govnih.gov Docking studies on various pyrazole derivatives have demonstrated their potential to inhibit a wide range of protein targets, including protein kinases, which are often implicated in diseases like cancer. nih.govmdpi.com
In a typical docking study, the three-dimensional structure of the target protein is obtained, often from crystallographic data, and a binding site is identified. The ligand is then computationally "docked" into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies generally indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov For example, docking studies have shown that pyrazole derivatives can fit deeply within the binding pockets of proteins like VEGFR-2, Aurora A, and CDK2, forming crucial hydrogen bonds with active site amino acid residues. nih.gov
In Silico Screening and Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. ijnrd.org This approach is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the laboratory. acs.org
Predictive ADMET profiling is another critical in silico tool that assesses the pharmacokinetic and toxicological properties of a compound. mdpi.comsemanticscholar.org These predictions are vital because poor ADMET properties are a major cause of drug failure in clinical trials. Computational models can predict a range of properties, including a compound's potential to be absorbed orally, its distribution throughout the body, how it will be metabolized, and its potential for toxicity. nih.govbenthamdirect.com For pyrazole derivatives, computational tools can predict their "drug-likeness" and potential toxicity risks. nih.govresearchgate.net For instance, some in silico studies have suggested that certain pyrazole compounds are likely to have low toxicity risks. nih.gov
| Property | Description | Importance in Drug Discovery |
|---|---|---|
| Absorption | The process by which a drug enters the bloodstream. Often predicted by models of intestinal absorption and bioavailability. | Determines if a drug can be administered orally. |
| Distribution | The reversible transfer of a drug from one location to another within the body. Properties like blood-brain barrier (BBB) penetration are predicted. | Affects where the drug acts in the body and its potential for side effects. |
| Metabolism | The chemical modification of a drug by the body, primarily by enzymes like cytochrome P450s. | Influences the drug's duration of action and the formation of potentially toxic metabolites. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and dosing frequency. |
| Toxicity | The potential of the drug to cause harmful effects. Predictions can include cardiotoxicity, hepatotoxicity, and carcinogenicity. | A critical factor for patient safety and regulatory approval. |
Cheminformatics Analysis of Chemical Libraries Containing Pyrazole Scaffolds
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.net When applied to chemical libraries containing pyrazole scaffolds, cheminformatics can reveal important structure-activity relationships (SARs) and structure-property relationships (SPRs). nih.govnih.gov By analyzing how variations in the substituents on the pyrazole ring affect a compound's biological activity or physical properties, researchers can design more potent and selective molecules. researchgate.netjapsonline.com
The analysis of large chemical databases, such as the National Cancer Institute (NCI) database, has shown that the pyrazole ring is a versatile scaffold for the design of anticancer drugs, particularly when appropriately substituted. nih.gov For example, studies have indicated that 1,3-diphenyl-pyrazole is a useful scaffold for developing potent and targeted anticancer candidates. nih.gov Cheminformatics tools can also be used to assess the "drug-likeness" and chemical diversity of pyrazole-based libraries. researchgate.netwhiterose.ac.uk This helps ensure that the synthesized compounds have properties that make them suitable for development as drugs. The pyrazole scaffold's ability to be readily functionalized at multiple positions makes it ideal for the construction of diverse combinatorial libraries for high-throughput screening. mdpi.comacs.org
Patent Landscape, Commercialization, and Research Applications
Analysis of Intellectual Property Trends and Patent Filings Related to Pyrazole (B372694) Derivatives
The intellectual property landscape for pyrazole derivatives is extensive and reflects their broad utility. Patents covering pyrazole-containing compounds span a wide range of applications, from pharmaceuticals to agrochemicals and materials science. researchgate.netgoogle.com A significant number of patents focus on the synthesis of novel pyrazole derivatives and their application as active pharmaceutical ingredients (APIs). researchgate.netgoogle.com
Recent trends in patent filings indicate a continued interest in pyrazole derivatives for the treatment of various diseases. For instance, patents have been filed for pyrazole derivatives as STAT3 inhibitors for cancer therapy and as kinase inhibitors for allergic responses. google.combiomolther.org The inclusion of a cyclopropyl (B3062369) group, as seen in 3-cyclopropyl-1-methyl-1H-pyrazole, is a recurring motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, or to modulate the conformation of the molecule. acs.org This suggests that derivatives of this compound are likely subjects of ongoing patent applications, particularly within the pharmaceutical sector.
A review of patent literature reveals a focus on the development of new synthetic methodologies that allow for the efficient and regioselective construction of substituted pyrazoles. nih.gov These synthetic innovations are crucial for generating diverse libraries of pyrazole derivatives for high-throughput screening and drug discovery, further populating the patent landscape.
Table 1: Representative Patent Areas for Pyrazole Derivatives
| Patent Area | Description | Key Applications | Representative Patent Filings/Concepts |
| Novel Chemical Entities | Patents protecting the composition of matter for new pyrazole-based compounds. | Pharmaceuticals, Agrochemicals | Substituted pyrazoles as kinase inhibitors, fungicides, and insecticides. |
| Synthetic Methods | Patents covering new and efficient processes for synthesizing pyrazole derivatives. | Chemical Manufacturing | One-pot synthesis, regioselective functionalization, and catalytic methods. mdpi.commdpi.com |
| Therapeutic Uses | Patents claiming the use of pyrazole derivatives for treating specific diseases. | Medicine | Anti-inflammatory, anticancer, antiviral, and neuroprotective agents. researchgate.netnih.gov |
| Agrochemical Formulations | Patents for formulations containing pyrazole derivatives as active ingredients. | Agriculture | Herbicides, pesticides, and plant growth regulators. mdpi.com |
Role as Key Chemical Building Blocks and Research Intermediates
The compound this compound serves as a valuable building block and intermediate in organic synthesis. The pyrazole core itself is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.comnih.gov The specific substitution pattern of this compound offers several advantages for further chemical modification.
The cyclopropyl group can influence the electronic properties of the pyrazole ring and provide a three-dimensional structural element, which can be crucial for biological activity. acs.org The methyl group on the nitrogen atom at position 1 prevents tautomerism, leading to a single, well-defined isomer that simplifies subsequent reactions and characterization.
Researchers utilize such intermediates to construct more complex molecules for various research applications. For example, the pyrazole ring can be further functionalized at the remaining open positions (C4 and C5) to introduce additional chemical diversity. The amine derivative, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, is a commercially available intermediate, highlighting its utility in the synthesis of more elaborate structures. guidechem.comchemicalbook.com The synthesis of such intermediates is a key area of research, with numerous methods being developed to create a wide array of substituted pyrazoles for drug discovery and other applications. nih.gov
Current and Potential Industrial and Commercial Utilizations in Pharmaceutical and Agrochemical Sectors
The industrial and commercial applications of pyrazole derivatives are well-established and continue to expand. Both the pharmaceutical and agrochemical sectors have successfully commercialized numerous products containing the pyrazole core. globalresearchonline.net
In the pharmaceutical industry , pyrazole derivatives are found in a variety of drugs with diverse therapeutic actions. nih.gov These include anti-inflammatory drugs, anticancer agents, and treatments for neurological disorders. researchgate.netnih.gov The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. For instance, the pyrazole-benzimidazole derivative AT9283, which contains a cyclopropyl-pyrazole moiety, has been investigated as a multi-targeted kinase inhibitor with potential applications in cancer and allergic diseases. biomolther.org
In the agrochemical sector , pyrazole derivatives are integral to the development of modern pesticides. They are used as herbicides, insecticides, and fungicides due to their potent and often selective biological activity. mdpi.com The pyrazole ring is a key component in several commercially successful agrochemicals. The unique properties imparted by the cyclopropyl and methyl groups in this compound could be exploited to develop new, more effective, and environmentally safer crop protection agents.
Table 2: Examples of Commercialized Sectors for Pyrazole Derivatives
| Sector | Application Area | Examples of Commercialized or Investigated Compounds |
| Pharmaceuticals | Anti-inflammatory | Celecoxib (B62257) |
| Anticancer | Ruxolitinib, Crizotinib | |
| Antiviral | - | |
| Antipsychotic | CDPPB | |
| Anti-obesity | Rimonabant (withdrawn) | |
| Agrochemicals | Insecticides | Fipronil, Chlorantraniliprole |
| Herbicides | Pyrasulfotole, Topramezone (B166797) | |
| Fungicides | Penthiopyrad, Fluxapyroxad |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Enhanced Efficiency
While classical methods for pyrazole (B372694) synthesis are well-established, the focus is shifting towards more efficient, regioselective, and scalable protocols. A key area of development is the use of novel starting materials and reaction pathways. For instance, an efficient one-pot synthesis of substituted 1H-pyrazoles has been developed from readily available cyclopropyl (B3062369) oximes. acs.org This method proceeds through a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions (POCl₃/DMF), offering a direct route to complex pyrazoles. acs.org
Another promising strategy involves the in-situ formation of 1,3-diketone intermediates from simple ketones and acid chlorides, which are then immediately cyclized with hydrazine (B178648). mdpi.com This approach is noted for its speed and high degree of chemoselectivity, which could be adapted for the synthesis of the target compound. mdpi.com Tandem reactions that combine multiple bond-forming events in a single operation are also gaining traction. The synthesis of substituted pyrazoles has been reported through tandem reactions of amine-functionalized enaminones with sulfonyl hydrazine derivatives in water, avoiding the need for a metal catalyst. nih.gov
Future methodologies will likely focus on:
Flow Chemistry: Transitioning from batch to continuous flow processes to improve safety, scalability, and product consistency.
Catalyst Development: Designing new catalysts that offer higher turnover numbers and improved regioselectivity for reactions such as the [3+2] cycloaddition of nitrile imines. nih.gov
One-Pot Reactions: Expanding the scope of multicomponent reactions that build the pyrazole core and install the cyclopropyl and methyl groups in a single, efficient step. acs.orgnih.gov
Exploration of New Biological Targets and Therapeutic Indications
The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib (B62257) (a COX-2 inhibitor) and the erectile dysfunction treatment sildenafil (B151) (a phosphodiesterase-5 inhibitor). nih.govrsc.org The unique combination of a cyclopropyl group and an N-methyl substituent in 3-cyclopropyl-1-methyl-1H-pyrazole offers a distinct chemical space for exploring new biological interactions.
A significant area of investigation for cyclopropyl-pyrazole derivatives is in metabolic disorders. Structure-activity relationship (SAR) studies have identified diaryl-pyrazole derivatives containing a cyclopropyl group as potent and selective antagonists of the cannabinoid type 1 (CB1) receptor, a key target for treating obesity. nih.gov Specifically, a compound from this class, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, demonstrated outstanding efficacy in improving metabolic syndrome markers. nih.gov
Beyond CB1, emerging research points to several other potential targets:
Protein Kinases: The pyrazole scaffold is a key building block for protein kinase inhibitors used in anticancer therapies. mdpi.com The ortho substitution on the pyrazole ring has been shown to be important for selectivity among different kinases, such as JAK1 over JAK2. mdpi.com Further derivatization of the this compound core could yield selective inhibitors for kinases implicated in cancer and inflammatory diseases.
Carbonic Anhydrases (CAs): Novel pyrazole derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II), which are targets for diuretics and antiglaucoma agents. tandfonline.comtandfonline.com
Anti-inflammatory and Analgesic Targets: Pyrazole analogs are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govtandfonline.com The development of dual COX/lipoxygenase (LOX) inhibitors is a particularly attractive goal for creating potent anti-inflammatory drugs with potentially fewer side effects. nih.gov
Antimicrobial and Antiviral Agents: The pyrazole scaffold is a component of compounds with activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. nih.govnih.govresearchgate.net
The table below summarizes some of the promising therapeutic targets for pyrazole derivatives.
| Therapeutic Target | Potential Indication | Supporting Research |
| Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Syndrome | Potent antagonism by cyclopropyl-containing diaryl-pyrazoles. nih.gov |
| Protein Kinases (e.g., JAK1/2) | Cancer, Inflammatory Diseases | Pyrazole is a privileged scaffold for kinase inhibitors. mdpi.com |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | A well-established target for many pyrazole-based drugs. nih.govnih.gov |
| Carbonic Anhydrases (hCA I, II) | Glaucoma, Diuresis | Pyrazole derivatives show potent inhibition in the nanomolar range. tandfonline.comtandfonline.com |
| Bacterial & Fungal Enzymes | Infectious Diseases | Broad-spectrum antimicrobial activity has been reported. nih.govnih.gov |
Integration of Advanced Computational and Analytical Techniques
Modern drug discovery and materials science are heavily reliant on computational and analytical tools to accelerate progress. For this compound and its derivatives, these techniques are crucial for understanding structure-property relationships and guiding rational design.
Computational Techniques:
Molecular Docking and Dynamics: These methods are used to predict how pyrazole derivatives bind to biological targets. nih.govmdpi.com For example, docking studies have elucidated the binding modes of pyrazole inhibitors in the active sites of RET kinase and carbonic anhydrase. tandfonline.comnih.gov Molecular dynamics (MD) simulations further explore the stability of these interactions over time. mdpi.comeurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA help identify the key structural features of the pyrazole scaffold that are essential for biological activity. nih.govmdpi.com
ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. tandfonline.comtandfonline.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide deep insights into the electronic structure and reactivity of pyrazole derivatives, complementing experimental findings. eurasianjournals.com
Analytical Techniques: The structural confirmation of this compound and its derivatives relies on a suite of sophisticated analytical methods.
Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation and confirmation of synthesized compounds. researchgate.netijtsrd.comnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, which is invaluable for validating computational models and understanding intermolecular interactions in the solid state. nih.gov
Collision Cross Section (CCS): This advanced mass spectrometry parameter, which can be predicted computationally, provides information about the size and shape of a molecule in the gas phase, adding another dimension to its characterization. uni.lu
The table below outlines key computational and analytical techniques and their applications in pyrazole research.
| Technique | Application |
| Molecular Docking | Predicts binding mode and affinity to biological targets. tandfonline.comnih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of ligand-protein complexes. mdpi.comeurasianjournals.com |
| 3D-QSAR | Identifies structural features critical for biological activity. nih.gov |
| NMR Spectroscopy | Determines the precise connectivity and chemical environment of atoms. researchgate.netnih.gov |
| X-ray Crystallography | Provides definitive 3D structural information. nih.gov |
Sustainable Chemistry Approaches in Pyrazole Synthesis and Application
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govjetir.org For pyrazoles, this involves developing processes that are atom-economical, use safer solvents, reduce energy consumption, and employ recyclable catalysts. nih.gov
Key sustainable strategies applicable to the synthesis of this compound include:
Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol. jetir.orgnih.gov Multicomponent reactions for synthesizing pyranopyrazoles have been successfully carried out in water. nih.gov
Alternative Energy Sources: Using microwave irradiation or ultrasonic radiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net
Solvent-Free Conditions: Conducting reactions between neat reagents, sometimes supported on mineral solids, eliminates solvent waste entirely and often simplifies product purification. researchgate.nettandfonline.com
Addressing Research Gaps and Unexplored Potential of the Compound
Despite the extensive research on the broader pyrazole class, significant research gaps and unexplored potential remain for the specific compound this compound.
Identified Research Gaps:
Comprehensive Biological Profiling: While the general pyrazole scaffold has been tested against numerous targets, a systematic and comprehensive biological screen of this compound itself is lacking. Its activity profile across different target families (kinases, GPCRs, ion channels) is largely unknown.
Structure-Activity Relationship (SAR) Studies: There is a need for detailed SAR studies originating from this specific scaffold. Investigating how modifications to the cyclopropyl and N-methyl groups, as well as substitutions at other positions on the pyrazole ring, affect biological activity would be highly valuable.
Pharmacokinetics and Metabolism: The metabolic fate of the this compound structure is not well-documented. Understanding its metabolic stability, identifying its metabolites, and assessing its pharmacokinetic profile are critical steps for any potential therapeutic development.
Agrochemical Applications: Pyrazoles are used in the agrochemical industry, but the potential of this specific compound as an insecticide, fungicide, or herbicide has not been thoroughly explored. mdpi.com
Unexplored Potential: The unique structural combination of the planar, aromatic pyrazole ring with the strained, three-dimensional cyclopropyl group suggests potential in areas beyond medicine. This includes applications in materials science, such as the development of novel ligands for organometallic chemistry or as building blocks for functional polymers and dyes. nih.govslideshare.net The specific steric and electronic properties conferred by the cyclopropyl and N-methyl groups could lead to materials with unique optical or electronic characteristics. Future research should aim to bridge these gaps to fully realize the scientific and commercial potential of this intriguing molecule.
Q & A
Q. What are the key considerations in designing a synthetic route for 3-cyclopropyl-1-methyl-1H-pyrazole?
Methodological Answer: The synthesis of this compound typically involves cyclopropane ring introduction via cyclopropanation of α,β-unsaturated carbonyl precursors, followed by pyrazole ring formation using hydrazine derivatives. Critical factors include:
- Regioselectivity : Use of steric/electronic directing groups (e.g., methyl at N1) to control cyclopropane positioning .
- Reagent Optimization : Catalysts like Cu(I) or Pd(0) for efficient cross-coupling steps (e.g., Suzuki-Miyaura for aryl substituents) .
- Purification : Chromatography or recrystallization to isolate the target compound from byproducts (e.g., oxidized/reduced derivatives) .
Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclopropane protons (δ 1.0–1.5 ppm, multiplet) and pyrazole ring protons (δ 6.0–7.5 ppm) .
- ¹³C NMR : Cyclopropane carbons (δ 8–12 ppm) and carbonyl carbons (if present, δ 160–180 ppm) .
Q. What analytical methods are critical for assessing purity and stability in pyrazole derivatives?
Methodological Answer:
- HPLC-MS : Quantifies impurities (e.g., oxidation byproducts) using reverse-phase C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C common for cyclopropane-containing pyrazoles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Structural Ambiguities : Use 2D NMR (COSY, NOESY) to differentiate regioisomers (e.g., 3- vs. 5-cyclopropyl substitution) .
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC50 under fixed pH/temperature) and validate with positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .
- Example : A 2023 study resolved conflicting kinase inhibition data by co-crystallizing the compound with target proteins, revealing binding mode variations due to solvent effects .
Q. What strategies optimize regioselectivity in pyrazole functionalization for structure-activity relationship (SAR) studies?
Methodological Answer:
- Directed C-H Activation : Use Pd-catalyzed coupling with directing groups (e.g., methyl at N1) to functionalize C3/C5 positions selectively .
- Electrophilic Substitution : Nitration or halogenation at C4 requires electron-withdrawing groups (e.g., -CF3) to enhance reactivity .
- Example : Substituting cyclopropane with trifluoromethyl (CF3) at C3 increased anti-cancer potency by 10-fold in a 2024 study .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets (e.g., COX-2 active site) .
- DFT Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., cyclopropane ring strain vs. binding affinity) .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental approaches address discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
- Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated cyclopropane derivatives) that enhance in vivo efficacy .
- PK/PD Modeling : Integrate plasma concentration-time curves with receptor occupancy data to adjust dosing regimens .
- Case Study : A 2024 study attributed poor in vivo anti-inflammatory activity to rapid glucuronidation of the parent compound; structural modification with a methyl ester improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
